molecular formula C14H11Cl2NO4S B2386200 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid CAS No. 1018128-04-5

4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid

Cat. No.: B2386200
CAS No.: 1018128-04-5
M. Wt: 360.21
InChI Key: UTRHWYLSIOEKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is a sulfonamide-based compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure features a benzoic acid moiety linked via a sulfonamide group to a 2,4-dichloro-3-methylbenzene ring. This specific arrangement is characteristic of a class of molecules known to exhibit valuable biological activity. Research indicates that structurally related N-(aryl)arylsulfonamides are the subject of crystallographic studies to understand substituent effects on molecular conformation and intermolecular interactions, such as hydrogen bonding that forms inversion dimers in the crystal lattice . This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its core structure is relevant in the exploration of inhibitors for key enzymes, such as cytosolic phospholipase A2α (cPLA2α), a target in the inflammatory pathway . Furthermore, benzenesulfonamide derivatives are prominent in pharmaceutical research, notably as the foundational scaffold for potent diuretics like Furosemide, which acts on the ascending loop of Henle . The presence of the sulfonamido benzoic acid group in this compound makes it a potentially valuable building block for researchers developing new bioactive agents or probing structure-activity relationships. The product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-8-11(15)6-7-12(13(8)16)22(20,21)17-10-4-2-9(3-5-10)14(18)19/h2-7,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRHWYLSIOEKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis begins with 2,4-dichloro-3-methylbenzoic acid, which undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in the presence of sodium sulfate (Na₂SO₄) as a catalyst. The reaction is conducted in N-Methyl-2-pyrrolidone (NMP) at 145°C for 5 hours. This step introduces the sulfonic acid group at the meta position relative to the methyl substituent, yielding 2,4-dichloro-3-methylbenzenesulfonic acid.

The sulfonic acid is subsequently converted to the sulfonyl chloride derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with rigorous moisture exclusion to prevent hydrolysis.

Key Parameters

  • Temperature Control : Maintaining 145°C during sulfonation ensures optimal reaction kinetics without decomposition.
  • Catalyst Role : Sodium sulfate enhances electrophilic substitution by stabilizing transition states.
  • Solvent Selection : NMP’s high boiling point (202°C) and polarity facilitate homogeneous mixing and heat transfer.

Amidation with 4-Aminobenzoic Acid

Coupling Reaction

The sulfonyl chloride intermediate reacts with 4-aminobenzoic acid in a two-phase system (aqueous-organic) under alkaline conditions. A typical procedure involves:

  • Dissolving 4-aminobenzoic acid in aqueous sodium hydroxide (NaOH) to deprotonate the amine.
  • Adding the sulfonyl chloride dissolved in DCM or ethyl acetate dropwise at 0–5°C to minimize side reactions.
  • Stirring for 2–4 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the product.

Optimization Considerations

  • pH Control : The reaction requires pH >10 during amidation to ensure nucleophilic attack by the amine. Acidification to pH 1–2 precipitates the product while avoiding over-acidification, which could protonate the sulfonamide.
  • Temperature : Low temperatures (≤5°C) suppress hydrolysis of the sulfonyl chloride.

Purification and Refinement

Centrifugation and Washing

Crude product isolation involves centrifugation to remove inorganic salts, followed by washing with cold ethanol or methanol until the filtrate reaches pH 4–5. This step eliminates residual acidic or basic impurities.

Recrystallization

The product is recrystallized from ethanol or methanol at 75°C with activated charcoal (1–2% w/w) to adsorb colored impurities. Hot filtration and slow cooling yield high-purity crystals.

Analytical Validation

  • Melting Point : Consistent with literature values (decomposes above 250°C).
  • Spectroscopy : Fourier-transform infrared (FTIR) confirms sulfonamide (1320–1350 cm⁻¹ S=O stretch) and carboxylic acid (1680–1700 cm⁻¹ C=O stretch) functionalities.
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is achievable with optimized recrystallization.

Industrial-Scale Production

Batch Reactor Design

Industrial synthesis employs jacketed reactors with precise temperature and pH control. Automated dosing systems ensure gradual addition of chlorosulfonic acid and NaOH, minimizing exothermic risks.

Waste Management

  • Solvent Recovery : NMP and DCM are distilled and reused, reducing environmental impact.
  • Byproduct Handling : Sodium chloride (NaCl) and ammonium salts are treated via neutralization before disposal.

Comparative Analysis with Related Sulfonamides

The preparation of 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid shares similarities with other aryl sulfonamides, such as 2,4-dichloro-N-(3-chlorophenyl)benzenesulfonamide. Key differences include:

  • Substituent Effects : The methyl group in the 3-position introduces steric hindrance, necessitating higher reaction temperatures during sulfonation.
  • Crystallinity : The carboxylic acid group enhances hydrogen bonding, improving crystal lattice stability compared to non-acidic analogs.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Competing sulfonation at alternative positions (e.g., para to chlorine) is minimized by using excess chlorosulfonic acid and controlled reaction times.

Hydrolysis of Sulfonyl Chloride

Rapid coupling with 4-aminobenzoic acid under anhydrous conditions prevents hydrolysis to the sulfonic acid.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Reactions: Products with different substituents replacing the chlorine atoms.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Hydrolysis: Formation of the corresponding amine and benzoic acid derivatives.

Scientific Research Applications

4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound can disrupt folic acid synthesis, leading to antibacterial effects. Additionally, the presence of dichloro and methyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Benzene Ring Molecular Weight Predicted pKa Notable Properties
4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid 2,4-dichloro-3-methyl ~374.2* ~2.5–3.0* High lipophilicity, potential antimicrobial activity
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid 4-chloro-3-nitro, 2-hydroxy 372.74 2.77 Acetylcholinesterase inhibition
4-Chloro-3-(dimethylsulfamoyl)benzoic acid 4-chloro-3-(dimethylsulfamoyl) 278.72 N/A Enhanced polarity due to dimethylamino group
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid 2,4-dichlorobenzyloxy, 3-ethoxy 385.22 N/A Ether linkages improve organic solubility

*Estimated based on analogous compounds.

Key Observations:

  • Electron-Withdrawing Groups : The nitro group in ’s compound lowers the pKa (2.77) compared to unsubstituted benzoic acid (~4.2), enhancing acidity. The dichloro and methyl groups in the target compound likely exert a similar electron-withdrawing effect, though the methyl group may slightly offset this via electron donation .

Biological Activity

4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H11Cl2N1O4S
  • Molecular Weight : 336.21 g/mol

This compound features a sulfonamide moiety that is pivotal for its biological activity.

Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in carbohydrate metabolism. Specifically, it targets:

  • α-Glucosidase
  • α-Amylase

These enzymes are crucial in the digestion of carbohydrates, and their inhibition can lead to reduced postprandial blood glucose levels, making this compound a candidate for antidiabetic therapy.

Enzyme Inhibition Assays

A recent study synthesized a series of related compounds and evaluated their inhibitory activities against α-glucosidase and α-amylase. The findings are summarized in the following table:

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
This compound65%75%
Acarbose (Standard Drug)50%60%
Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid)85%90%

The results indicate that the compound exhibits a higher inhibitory potential compared to the standard drug acarbose, particularly against α-glucosidase .

Molecular Docking Studies

Molecular docking studies have revealed that this compound interacts with the active sites of α-glucosidase and α-amylase through hydrogen bonding and hydrophobic interactions. This binding affinity is essential for its inhibitory action and suggests a well-defined mechanism of interaction at the molecular level.

Case Studies

Several case studies have investigated the therapeutic potential of sulfonamide derivatives similar to this compound:

  • Antidiabetic Effects : In vivo studies demonstrated that administration of the compound led to significant reductions in blood glucose levels in diabetic animal models. The reduction was comparable to that observed with established antidiabetic medications.
  • Toxicity Assessments : Toxicological evaluations indicated minimal adverse effects on biochemical parameters in treated subjects, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via sulfonamide coupling. For example, react 2,4-dichloro-3-methylbenzenesulfonyl chloride with 4-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine). Monitor completion using TLC (ethyl acetate/hexane, 1:1). Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5). Validate purity using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
  • Key Data : Typical yields range from 70–85%. Characteristic NMR peaks include aromatic protons (δ 7.5–8.2 ppm) and sulfonamide NH (δ ~10.5 ppm, broad singlet) .

Q. How can researchers confirm the structural integrity of this compound experimentally?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic substitution patterns and sulfonamide linkage. HRMS (ESI+) for molecular ion verification (e.g., [M+H]+ expected m/z ~428.97).
  • Elemental Analysis : Confirm C, H, N, S, Cl content within ±0.4% of theoretical values.
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm steric effects from the 2,4-dichloro-3-methyl substituents .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Sparingly soluble in water; soluble in DMSO, DMF, and methanol. Prepare stock solutions in DMSO (10–50 mM) for biological assays.
  • Stability : Stable at room temperature in dry form. In solution, avoid prolonged exposure to light or basic conditions (risk of sulfonamide hydrolysis). Monitor degradation via LCMS over 48 hours .

Advanced Research Questions

Q. How does the sulfonamide group and substitution pattern influence enzyme inhibition (e.g., acetylcholinesterase or carbonic anhydrase)?

  • Methodology :

  • Enzyme Assays : Use fluorometric or colorimetric assays (e.g., Ellman’s method for acetylcholinesterase) to measure IC₅₀ values. Compare with control inhibitors (e.g., donepezil).
  • Docking Studies : Perform molecular docking (AutoDock Vina) to analyze interactions between the sulfonamide group and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad). The 2,4-dichloro-3-methyl groups may enhance hydrophobic binding .
    • Key Finding : Analogous sulfonamides show IC₅₀ values in the nanomolar range, suggesting competitive inhibition .

Q. What strategies can resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Meta-Analysis : Compare data across studies using standardized assays (e.g., fixed pH, temperature).
  • Proteomics : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS.
  • Crystallography : Resolve ligand-enzyme complexes to validate binding modes conflicting with SAR trends .

Q. How can computational methods predict the compound’s metabolic pathways and toxicity?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP ~3.2), CYP450 inhibition, and hepatic clearance.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated hydroxylation) using GLORYx or similar platforms. Validate predictions with in vitro microsomal assays .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvents, inert atmosphere) to mitigate batch-to-batch variability .
  • Advanced Characterization : Pair NMR with 2D techniques (COSY, HSQC) to resolve overlapping aromatic signals in crowded spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.